![molecular formula C9H10N2 B2610803 5,6,7,8-Tetrahydroindolizine-1-carbonitrile CAS No. 67421-69-6](/img/structure/B2610803.png)
5,6,7,8-Tetrahydroindolizine-1-carbonitrile
Overview
Description
5,6,7,8-Tetrahydroindolizine-1-carbonitrile is a chemical compound with the molecular formula C9H10N2. It has a molecular weight of 146.19 .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile consists of 9 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile are not fully detailed in the sources I found. The boiling point and storage conditions are not specified .Scientific Research Applications
Synthesis and Chemical Transformations
- Functionalized Tetrahydroindolizines Synthesis : A general approach to synthesize functionalized 5,6,7,8-tetrahydroindolizines (THIs) using Aluminum(III)-catalyzed, formal homo-Nazarov-type ring-opening cyclizations is described. This method is both pharmaceutically relevant and environmentally friendly, utilizing an earth-abundant metal catalyst and a greener solvent (Cavitt & France, 2016).
- Synthesis of Fused Pyrroles and Bipyrroles : Tetrahydroindolizines are synthesized as intermediates in creating various heterocyclic structures containing the pyrrole moiety. These include the synthesis of dihydro-pyrrolizines and pyrrolo[1,2-a]azepines, demonstrating high-yield access to pyrrole-containing heterocycles (Nebe, Kucukdisli, & Opatz, 2016).
Catalysis and Reactions
- Catalytic One-Pot Synthesis : Catalytic methods for synthesizing 1-substituted 5,6,7,8-tetrahydroindolizine derivatives are developed using α,β-unsaturated aldehydes, carbon monoxide, and but-3-en-1-amine (Biletzki & Imhof, 2012).
- Rhodium-Catalyzed Hydroformylation : A rhodium-catalyzed hydroformylation of 3-acetyl-1-allylpyrrole leads to the formation of 5,6,7,8-tetrahydroindolizines. This process involves a domino hydroformylation/cyclization on the α-pyrrole positions (Rocchiccioli, Settambolo, & Lazzaroni, 2005).
Biological Applications
- Synthesis and Antimicrobial Evaluation : Novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, synthesized from 5,6,7,8-tetrahydroindolizines, have been evaluated for their antibacterial and antifungal activities (Elgemeie et al., 2017).
Pharmaceutical Applications
- Preparation of Novel Indolizinone-Based Compounds : The 1,3-dipolar cycloaddition chemistry is used to prepare indolizinone-based compounds, which could be utilized for developing pharmaceuticals (Mmutlane, Harris, & Padwa, 2005).
Safety and Hazards
properties
IUPAC Name |
5,6,7,8-tetrahydroindolizine-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-7-8-4-6-11-5-2-1-3-9(8)11/h4,6H,1-3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTDHMHDGHQIED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=CC(=C2C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroindolizine-1-carbonitrile |
Synthesis routes and methods
Procedure details
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